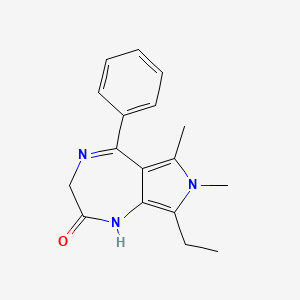
N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine is a fluorinated isoquinoline derivative. Fluorinated isoquinolines are known for their unique characteristics, such as biological activities and light-emitting properties. These compounds have attracted significant attention in pharmaceuticals and materials science due to their diverse applications .
准备方法
The synthesis of N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine can be achieved through various synthetic routes. One common method involves the Bischler–Napieralski reaction of N-(phenethyl)trifluoroacetamides . Another approach is the Pictet–Gams reaction of N-(2-aryl-3,3,3-trifluoro-2-methoxypropyl)amides of acetic or cinnamic acids . These reactions typically require specific reaction conditions, such as the presence of catalysts and controlled temperatures.
化学反应分析
N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially involving the trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of fluorinated compounds on biological systems.
作用机制
The mechanism of action of N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by affecting its electrostatic and steric properties . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine can be compared with other fluorinated isoquinolines, such as:
- 1-(trifluoromethyl)isoquinoline
- 4-(trifluoromethyl)isoquinoline
These compounds share similar structural features but differ in the position of the trifluoromethyl group, which can lead to variations in their chemical and biological properties . The unique positioning of the trifluoromethyl group in this compound contributes to its distinct characteristics and applications.
属性
分子式 |
C16H11F3N2 |
|---|---|
分子量 |
288.27 g/mol |
IUPAC 名称 |
N-[3-(trifluoromethyl)phenyl]isoquinolin-1-amine |
InChI |
InChI=1S/C16H11F3N2/c17-16(18,19)12-5-3-6-13(10-12)21-15-14-7-2-1-4-11(14)8-9-20-15/h1-10H,(H,20,21) |
InChI 键 |
TUKFHJNEGDCBMA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN=C2NC3=CC=CC(=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944081.png)




![Methyl 1,4,6,11-tetrahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylate](/img/structure/B13944114.png)
![7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one](/img/structure/B13944118.png)


![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine](/img/structure/B13944131.png)

